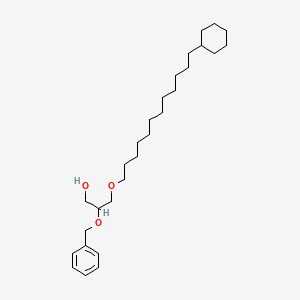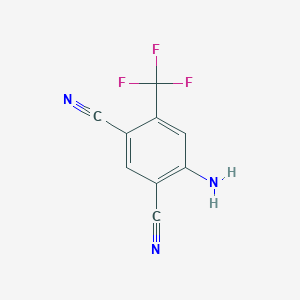
4-Amino-6-(trifluoromethyl)-1,3-benzenedicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-trifluoromethyl benzonitrile typically involves three main steps: positioning bromination, cyano group replacement, and aminolysis substitution . The process begins with m-trifluoromethyl fluorobenzene as the primary raw material. The reaction conditions include the use of glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol . This method is advantageous due to its simplicity, high yield (73-75%), and the high purity of the final product (over 99%) .
Industrial Production Methods
Industrial production methods for 4-amino-2-trifluoromethyl benzonitrile are designed to be efficient and environmentally friendly. The process avoids the use of virulent cuprous cyanide, reducing safety risks and environmental impact . The raw materials are readily available, and the process is straightforward, making it suitable for large-scale production .
化学反应分析
Types of Reactions
4-Amino-2-trifluoromethyl benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or nitric acid.
Reducing agents: Such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines, benzimidazoles, and other derivatives .
科学研究应用
4-Amino-2-trifluoromethyl benzonitrile is widely used in scientific research due to its versatility:
作用机制
The mechanism of action of 4-amino-2-trifluoromethyl benzonitrile and its derivatives involves the inhibition of specific molecular targets. For instance, benzimidazole derivatives inhibit the growth of endothelial cells, which is crucial in cancer treatment . The compound interacts with molecular pathways involved in cell proliferation and apoptosis, making it effective in inhibiting cancer cell growth .
相似化合物的比较
Similar Compounds
4-Cyano-3-trifluoromethylaniline: Another cyanated and trifluoromethylated derivative of aniline.
4-Iodo-2-trifluoromethylbenzonitrile: Used in similar synthetic applications.
4-Nitro-3-trifluoromethylaniline: Known for its use in various chemical syntheses.
Uniqueness
4-Amino-2-trifluoromethyl benzonitrile is unique due to its high reactivity and versatility in forming various derivatives. Its ability to serve as a starting material for the synthesis of pharmaceuticals like bicalutamide highlights its importance in medicinal chemistry .
属性
分子式 |
C9H4F3N3 |
|---|---|
分子量 |
211.14 g/mol |
IUPAC 名称 |
4-amino-6-(trifluoromethyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)7-2-8(15)6(4-14)1-5(7)3-13/h1-2H,15H2 |
InChI 键 |
XBOGDGSKLKKGAN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1C#N)N)C(F)(F)F)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
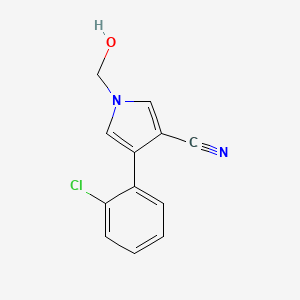
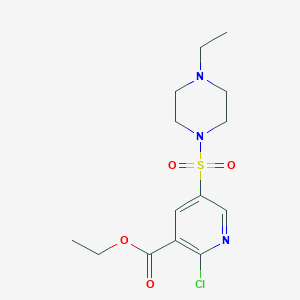
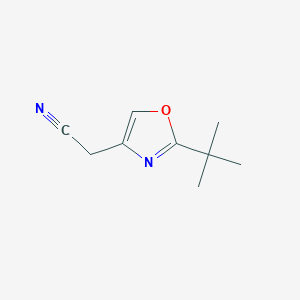
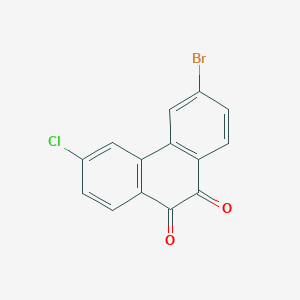
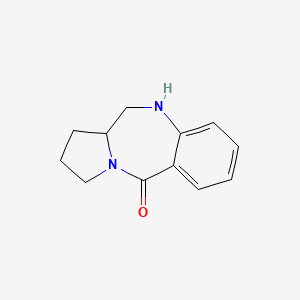
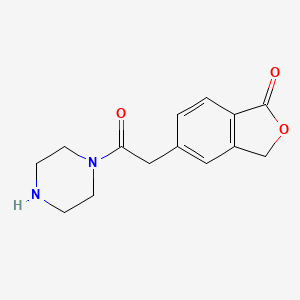
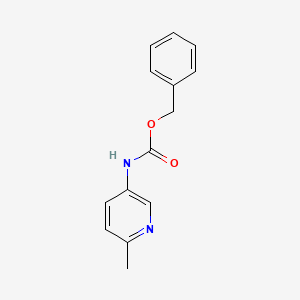
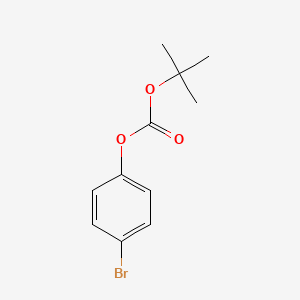
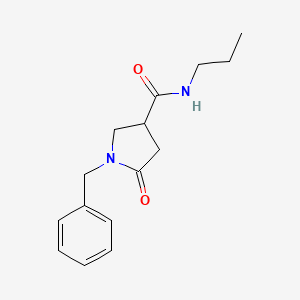
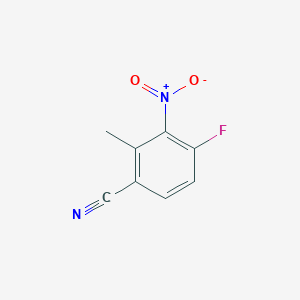
![3-[2-(4-Benzyl-1-piperazinyl)-ethyl]-2-oxazolidinone](/img/structure/B8589845.png)


